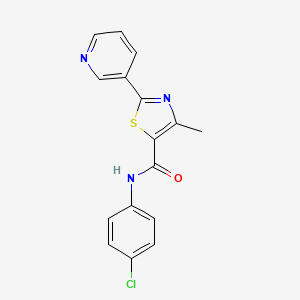

N-(4-chlorophenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-chlorophenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a thiazole ring, a pyridine ring, and a chlorophenyl group, making it a versatile molecule for chemical modifications and biological studies.

Wirkmechanismus

Target of Action

Similar compounds have been found to target protein kinases such as protein kinase b (pkb or akt), which is a key component of intracellular signaling pathways regulating growth and survival .

Mode of Action

Compounds with similar structures have been found to provide atp-competitive, nano-molar inhibitors with selectivity for inhibition of pkb over the closely related kinase pka .

Biochemical Pathways

Similar compounds have been found to affect the phosphatidylinositol-3 kinase (pi3k) signaling pathway .

Pharmacokinetics

Similar compounds have been found to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability .

Result of Action

Similar compounds have been found to modulate biomarkers of signaling through pkb in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .

Action Environment

The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .

Biochemische Analyse

Biochemical Properties

Thiazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure and functional groups present in the thiazole derivative.

Cellular Effects

Thiazole derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies on similar compounds suggest that thiazole derivatives may have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of N-(4-chlorophenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide at different dosages in animal models have not been reported. Studies on similar compounds suggest that the effects can vary with dosage, including threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

Thiazole derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Thiazole derivatives can interact with various transporters or binding proteins, potentially affecting their localization or accumulation .

Subcellular Localization

Thiazole derivatives can be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzoyl chloride with 2-amino-3-pyridinecarboxamide in the presence of a base, followed by cyclization with 2-bromo-4-methylthiazole under reflux conditions . The reaction conditions often require an inert atmosphere and anhydrous solvents to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-chlorophenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Substituted thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

N-(4-chlorophenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide has shown promising anticancer activity in various studies. For instance, derivatives of thiazole compounds have been tested against several cancer cell lines, demonstrating significant cytotoxic effects. In particular, compounds with similar structures have exhibited IC50 values in the low micromolar range against human colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG2) cell lines .

| Cell Line | IC50 Value (µM) |

|---|---|

| HTC116 | 2.03 ± 0.72 |

| HepG2 | 2.17 ± 0.83 |

These findings suggest that the thiazole moiety may enhance the anticancer efficacy of the compound.

Anticonvulsant Activity

Research has indicated that thiazole derivatives, including this compound, exhibit anticonvulsant properties. In a study involving picrotoxin-induced convulsion models, certain thiazole compounds demonstrated effectiveness in preventing seizures . The structure-activity relationship (SAR) analysis revealed that specific substitutions on the thiazole ring significantly affect anticonvulsant potency.

Inhibition of Cytokine Production

The compound has also been investigated for its role as an inhibitor of cytokine production. It has been identified as a potential p38 MAP kinase inhibitor, which is crucial in inflammatory responses mediated by cytokines like TNF-alpha and IL-1 . This property suggests its utility in treating cytokine-mediated diseases, including various inflammatory disorders.

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves multi-step chemical reactions that include the condensation of thiazole derivatives with pyridine-based compounds. The structural modifications are critical as they directly influence the biological activities of the resulting compounds .

Case Study 1: Anticancer Activity Evaluation

A recent study synthesized a series of thiazole-pyridine hybrids and evaluated their anticancer properties against multiple cell lines including MCF-7 (breast cancer) and PC3 (prostate cancer). One notable hybrid demonstrated an IC50 value lower than that of standard chemotherapeutics like 5-fluorouracil, indicating superior efficacy attributed to specific structural features such as electron-withdrawing groups on the aromatic rings .

Case Study 2: Anticonvulsant Efficacy Assessment

In another investigation focusing on anticonvulsant activity, a series of thiazole derivatives were assessed for their protective effects against induced seizures in animal models. The results highlighted that certain structural configurations led to enhanced protective indices, suggesting that further optimization could yield more potent anticonvulsants .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(4-chlorophenyl)-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide: Lacks the methyl group, which may affect its biological activity.

N-(4-bromophenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide: Contains a bromine atom instead of chlorine, potentially altering its reactivity and interactions.

Uniqueness

N-(4-chlorophenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for diverse chemical modifications, making it a valuable compound for research and development.

Biologische Aktivität

N-(4-chlorophenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide, with CAS number 39067-30-6, is a thiazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C16H12ClN3OS

- Molecular Weight : 329.8 g/mol

- Structure : The compound features a thiazole ring substituted with chlorophenyl and pyridinyl groups, which are critical for its biological activity.

Research indicates that thiazole derivatives, including this compound, can act as modulators of various receptors. One notable mechanism involves their role as negative allosteric modulators of the GluA2 AMPA receptor. This modulation can significantly affect receptor activity, potentially leading to therapeutic applications in neurological disorders.

1. Cytotoxicity

A study highlighted the cytotoxic effects of thiazole carboxamide derivatives on cancer cell lines. For instance, compounds similar to this compound demonstrated significant reductions in cell viability across various cancer types, suggesting a potential role in cancer therapy .

2. Antimicrobial Activity

Thiazole derivatives have also shown promise against bacterial strains. Although specific data on this compound is limited, related compounds have exhibited activity against multidrug-resistant bacteria such as Staphylococcus aureus and Mycobacterium species .

3. Neuropharmacological Effects

The compound may influence neuropharmacological pathways through its interaction with glutamate receptors. This interaction could lead to potential applications in treating conditions like epilepsy or anxiety disorders .

Case Studies and Research Findings

Eigenschaften

IUPAC Name |

N-(4-chlorophenyl)-4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3OS/c1-10-14(15(21)20-13-6-4-12(17)5-7-13)22-16(19-10)11-3-2-8-18-9-11/h2-9H,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFSSXWCQSGFJKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CN=CC=C2)C(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.